Prepro-trh (178-199)

Descripción general

Descripción

Prepro-thyrotropin-releasing hormone (178-199) is a peptide fragment derived from the prohormone prepro-thyrotropin-releasing hormone. This peptide is composed of 22 amino acids and has been identified as having significant biological activity, particularly in the regulation of prolactin secretion and stress responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prepro-thyrotropin-releasing hormone (178-199) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of prepro-thyrotropin-releasing hormone (178-199) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Prepro-thyrotropin-releasing hormone (178-199) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of prepro-thyrotropin-releasing hormone (178-199) include:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc), t-butoxycarbonyl (Boc)

Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin.

Major Products Formed

The major product formed from the synthesis of prepro-thyrotropin-releasing hormone (178-199) is the peptide itself. During its biological activity, it can be further processed into smaller peptide fragments .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Prepro-TRH 178-199 has been shown to exert neuroprotective effects, particularly in models of cerebral ischemia. A study involving adult Sprague-Dawley rats demonstrated that intracerebral administration of prepro-TRH 178-199 significantly reduced motor asymmetry and infarction size following middle cerebral artery (MCA) ligation. The treatment with 200 micrograms/kg led to a notable decrease in infarction in the frontal cortex, while lower doses did not exhibit similar efficacy .

Case Study: Cerebral Ischemia Model

| Treatment Dose (μg/kg) | Motor Asymmetry Improvement (%) | Infarction Reduction (%) | Corticosterone Levels (ng/ml) |

|---|---|---|---|

| Saline | 0 | 100 | 288 ± 51 |

| 6 | 20 | No significant change | 288 ± 51 |

| 200 | 20 | 90-100 | 115 ± 23 |

This study provides compelling evidence for the potential use of prepro-TRH 178-199 in therapeutic strategies aimed at mitigating damage from ischemic events.

Modulation of Stress Responses

Prepro-TRH 178-199 has been identified as a candidate for modulating stress responses by inhibiting the secretion of adrenocorticotropic hormone (ACTH). Under restraint stress conditions, this peptide was found to suppress ACTH secretion from the pituitary gland, indicating its role as an endogenous corticotropin-releasing inhibitory factor (CRIF) .

Case Study: Restraint Stress Experiment

| Experimental Condition | CRH Levels in PVN (pg/ml) | ACTH Levels (pg/ml) | Prepro-TRH Treatment |

|---|---|---|---|

| Non-restrained Control | Baseline | Baseline | - |

| Restraint Stress | Increased | Increased | None |

| Restraint + Prepro-TRH | Decreased | Decreased | Yes |

These findings suggest that prepro-TRH 178-199 could be a valuable tool in managing stress-related disorders by modulating hypothalamic-pituitary-adrenal (HPA) axis activity.

Regulation of Pituitary Hormones

The peptide also plays a role in regulating hormone secretion from the pituitary gland. Research indicates that prepro-TRH 178-199 can suppress ACTH release, although some studies suggest it may not function as an effective corticotropin release-inhibiting factor under all conditions .

Case Study: Hormonal Regulation Analysis

| Treatment Condition | Basal ACTH Release (pg/ml) | Stimulated ACTH Release (pg/ml) |

|---|---|---|

| Control | X | Y |

| Prepro-TRH Alone | No significant change | No significant change |

| Prepro-TRH with CRH | Suppressed | Suppressed |

This highlights the complexity of prepro-TRH's role in endocrine regulation and suggests further investigation is warranted to clarify its mechanisms.

Mecanismo De Acción

Prepro-thyrotropin-releasing hormone (178-199) exerts its effects by binding to specific receptors on dopaminergic neurons in the hypothalamus. This binding leads to a decrease in tyrosine hydroxylase levels, which in turn reduces dopamine production. The reduction in dopamine levels results in increased prolactin secretion from the pituitary gland . Additionally, the peptide has been shown to inhibit ACTH release, thereby modulating the stress response .

Comparación Con Compuestos Similares

Similar Compounds

Prepro-thyrotropin-releasing hormone (160-169): Another peptide fragment derived from the same prohormone, involved in similar regulatory processes.

Prepro-thyrotropin-releasing hormone (172-199): An extended form of the peptide with overlapping biological activities.

Uniqueness

Prepro-thyrotropin-releasing hormone (178-199) is unique in its specific regulatory effects on prolactin and ACTH secretion. Its ability to modulate stress responses and its potential therapeutic applications distinguish it from other similar peptides .

Actividad Biológica

Prepro-thyrotropin-releasing hormone (TRH) (178-199) is a peptide derived from the TRH prohormone, which has garnered attention for its biological activity, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and its potential role as an endogenous corticotropin release-inhibiting factor (CRIF). This article synthesizes findings from various studies to elucidate the biological activity of prepro-TRH (178-199), focusing on its effects on adrenocorticotropic hormone (ACTH) secretion, behavioral responses, and potential therapeutic implications.

Prepro-TRH (178-199) has been shown to inhibit ACTH secretion both in vitro and in vivo. Studies indicate that this peptide attenuates stress-induced ACTH release, suggesting a modulatory role in the stress response. For instance, research demonstrated that intravenous administration of prepro-TRH (178-199) significantly reduced ACTH and corticosterone levels in rats subjected to restraint stress .

Table 1: Summary of Inhibitory Effects on ACTH Secretion

Behavioral Effects

Beyond its endocrine functions, prepro-TRH (178-199) also influences behavior. In behavioral studies, administration of this peptide has been associated with increased locomotor activity and reduced anxiety-like behaviors in various animal models. For example, in an open field test, prepro-TRH (178-199) significantly enhanced exploratory behaviors such as grooming and rearing .

Table 2: Behavioral Changes Induced by Prepro-TRH (178-199)

Clinical Implications

The inhibitory effects of prepro-TRH (178-199) on ACTH secretion have potential clinical implications, particularly in conditions characterized by dysregulated HPA axis activity, such as Cushing's disease. A study involving human corticotroph tumors indicated that prepro-TRH (178-199) could inhibit ACTH secretion effectively, especially in larger tumors sensitive to glucocorticoid feedback . This suggests that targeting this peptide could be a promising strategy for managing hypercortisolism.

Case Studies

- Human Tumor Analysis : In a study involving 24 human ACTH-secreting pituitary tumors, prepro-TRH (178-199) was shown to inhibit ACTH secretion significantly in macroadenomas compared to microadenomas. The inhibitory effect correlated with tumor size and sensitivity to dexamethasone .

- Animal Model Studies : In Wistar-Kyoto rats known for HPA hyperactivity, alterations in prepro-TRH (178-199) expression were linked to behavioral characteristics and neuroendocrine abnormalities. This suggests a potential role for this peptide in modulating both endocrine and behavioral responses under stress conditions .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAYDYVQHKWGMZ-VIAQXQIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

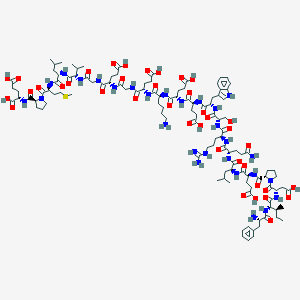

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H176N28O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153477 | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2618.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-92-2 | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.